molecular formula C10H16N2S B8366642 2-Isopropyl-4-(((N-cyclopropyl)amino)methyl)thiazole

2-Isopropyl-4-(((N-cyclopropyl)amino)methyl)thiazole

Cat. No. B8366642
M. Wt: 196.31 g/mol
InChI Key: ZXYRQFGHJSELJX-UHFFFAOYSA-N
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Patent
US05616720

Procedure details

A solution of 1.8 g (10.2 mmol) of 4-(chloromethyl)-2-isopropylthiazole hydrochloride in 10 ml of chloroform was added dropwise with stirring to 10 ml of cyclopropylamine. The resulting solution was stirred at ambient temperature for 16 h, concentrated in vacuo, and purified by silica gel chromatography using 5% methanol in chloroform to provide 0.39 g (19%) of the desired compound. 1H NMR (DMSO-d6) δ0.24 (m, 2H), 0.35 (m, 2H),1.30 (d, J=7 Hz, 6H), 2.10 (tt, J=12, 3 Hz, 1H), 3.23 (heptet, J=7 Hz, 1H), 3.77 (s, 2H), 7.21 (s, 1H). Mass spectrum: (M+H)+ =197.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[N:5]=[C:6]([CH:9]([CH3:11])[CH3:10])[S:7][CH:8]=1.[CH:12]1([NH2:15])[CH2:14][CH2:13]1>C(Cl)(Cl)Cl>[CH:9]([C:6]1[S:7][CH:8]=[C:4]([CH2:3][NH:15][CH:12]2[CH2:14][CH2:13]2)[N:5]=1)([CH3:11])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
Cl.ClCC=1N=C(SC1)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)C=1SC=C(N1)CNC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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